Cas no 2377606-09-0 (6-Bromo-3-chloro-2-methylpyridine-4-boronic acid)

6-Bromo-3-chloro-2-methylpyridine-4-boronic acid Chemical and Physical Properties
Names and Identifiers
-
- 6-Bromo-3-chloro-2-methylpyridine-4-boronic acid
-
- Inchi: 1S/C6H6BBrClNO2/c1-3-6(9)4(7(11)12)2-5(8)10-3/h2,11-12H,1H3
- InChI Key: JUNSXQYIPRDZQO-UHFFFAOYSA-N
- SMILES: B(C1C=C(Br)N=C(C)C=1Cl)(O)O
6-Bromo-3-chloro-2-methylpyridine-4-boronic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | BA08086-1g |
6-Bromo-3-chloro-2-methylpyridine-4-boronic acid |
2377606-09-0 | 95% | 1g |
$282.00 | 2024-04-20 | |
A2B Chem LLC | BA08086-5g |
6-Bromo-3-chloro-2-methylpyridine-4-boronic acid |
2377606-09-0 | 95% | 5g |
$825.00 | 2024-04-20 |
6-Bromo-3-chloro-2-methylpyridine-4-boronic acid Related Literature
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
Additional information on 6-Bromo-3-chloro-2-methylpyridine-4-boronic acid
Recent Advances in the Application of 6-Bromo-3-chloro-2-methylpyridine-4-boronic acid (CAS: 2377606-09-0) in Chemical Biology and Pharmaceutical Research
6-Bromo-3-chloro-2-methylpyridine-4-boronic acid (CAS: 2377606-09-0) has emerged as a critical intermediate in the synthesis of novel pharmaceutical compounds, particularly in the development of kinase inhibitors and boron-based therapeutics. Recent studies have highlighted its utility in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex heterocyclic scaffolds with high efficiency and selectivity. This boronic acid derivative has been employed in the synthesis of targeted therapies for oncology and inflammatory diseases, owing to its unique reactivity and compatibility with diverse reaction conditions.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the application of 6-Bromo-3-chloro-2-methylpyridine-4-boronic acid in the synthesis of potent BTK (Bruton's tyrosine kinase) inhibitors. The researchers utilized this compound as a key building block to introduce the pyridine-boronic acid moiety, which significantly enhanced the binding affinity and selectivity of the resulting inhibitors. The study reported IC50 values in the low nanomolar range, suggesting promising therapeutic potential for B-cell malignancies.
In the field of radiopharmaceuticals, 6-Bromo-3-chloro-2-methylpyridine-4-boronic acid has shown potential as a precursor for boron neutron capture therapy (BNCT) agents. A recent investigation in Bioorganic & Medicinal Chemistry Letters described its incorporation into tumor-targeting compounds, where the boron atom serves as the neutron capture site. The study emphasized the compound's stability under physiological conditions and its ability to accumulate selectively in cancer cells, making it a valuable candidate for further development in this emerging therapeutic modality.
Structural modifications of 6-Bromo-3-chloro-2-methylpyridine-4-boronic acid have also been explored to optimize its physicochemical properties. Research published in ACS Medicinal Chemistry Letters in 2024 detailed the synthesis of various analogs with improved solubility and metabolic stability. These modifications were achieved through strategic substitutions at the bromo and chloro positions while maintaining the crucial boronic acid functionality. The resulting compounds exhibited enhanced pharmacokinetic profiles in preclinical models, addressing previous limitations associated with boronic acid-containing drugs.
The compound's role in PROTAC (Proteolysis Targeting Chimera) technology has recently gained attention. A 2024 Nature Chemical Biology publication described its use as a warhead in the design of heterobifunctional degraders targeting oncogenic proteins. The boronic acid moiety was found to facilitate the formation of stable ternary complexes with both the target protein and E3 ubiquitin ligase, leading to efficient protein degradation. This application expands the therapeutic potential of 6-Bromo-3-chloro-2-methylpyridine-4-boronic acid beyond traditional inhibition strategies.
From a synthetic chemistry perspective, advances in the large-scale production of 6-Bromo-3-chloro-2-methylpyridine-4-boronic acid have been reported in Organic Process Research & Development. Novel catalytic systems and purification techniques have improved the yield and purity of this intermediate, making it more accessible for pharmaceutical development. These process improvements are particularly significant given the growing demand for boronic acid derivatives in drug discovery programs.
Future research directions for 6-Bromo-3-chloro-2-methylpyridine-4-boronic acid include exploration of its applications in covalent inhibitor design and as a component of bioorthogonal probes for chemical biology studies. The compound's versatility and the growing understanding of boronic acid chemistry in biological systems suggest that it will continue to play an important role in medicinal chemistry innovation. Ongoing clinical trials featuring compounds derived from this boronic acid intermediate are expected to provide valuable data on its therapeutic potential in the coming years.
2377606-09-0 (6-Bromo-3-chloro-2-methylpyridine-4-boronic acid) Related Products
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 124-83-4((1R,3S)-Camphoric Acid)




